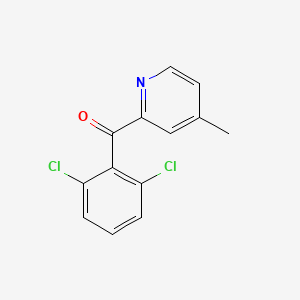

2-(2,6-Dichlorobenzoyl)-4-methylpyridine

Übersicht

Beschreibung

“2,6-Dichlorobenzoyl chloride” is a laboratory chemical . It has a CAS number of 4659-45-4 . It’s used for research and development purposes and not recommended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular formula of “2,6-Dichlorobenzoyl chloride” is C7H3Cl3O . The molecular weight is 209.46 .

Physical and Chemical Properties Analysis

“2,6-Dichlorobenzoyl chloride” is a colorless to yellow or pink liquid . It has a density of 1.4500 g/mL . The boiling point is 142-143°C at 21.0mmHg . The melting point is 18°C .

Wissenschaftliche Forschungsanwendungen

Crystal Structures and Interactions

- The study of hydration products of related compounds shows the formation of two-dimensional networks of hydrogen-bonded ions, highlighting the significance of π-π interactions and hydrogen bonding in determining molecular arrangement and stability (Waddell et al., 2011).

- Research on organic acid–base salts formed from similar compounds demonstrates the role of supramolecular [R22(8)] heterosynthons, illustrating how proton transfer and non-covalent interactions contribute to the formation of supramolecular chains and frameworks (Khalib et al., 2014).

- The synthesis and crystal structure analysis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine reveals the importance of intermolecular hydrogen bonding in forming dimers, providing insights into molecular design and assembly (Xia, 2001).

Synthesis and Applications

- The synthesis of heterocyclic N-oxides demonstrates efficient methods for oxidizing pyridine derivatives, offering potential pathways for the functionalization of compounds like 2-(2,6-Dichlorobenzoyl)-4-methylpyridine (Zhong et al., 2004).

- Metalation and derivatization studies of dichlorobenzotrifluorides, closely related in structure to the subject compound, uncover site selectivities and provide a foundation for targeted chemical modifications and applications in synthesis (Masson et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound “2-(2,6-Dichlorobenzoyl)-4-methylpyridine” contains a dichlorobenzoyl group, which is similar to the structure found in certain herbicides . Therefore, it’s possible that this compound could interact with similar targets as these herbicides, such as certain enzymes involved in plant growth.

Biochemische Analyse

Biochemical Properties

2-(2,6-Dichlorobenzoyl)-4-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alpha-ketoglutarate dehydrogenase, an enzyme involved in the Krebs cycle. The compound inhibits this enzyme, leading to an accumulation of alpha-ketoglutarate . This interaction affects the metabolic flux and can alter the levels of metabolites involved in the Krebs cycle.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, the compound has been shown to inhibit metastasis by increasing the production of nitric oxide and upregulating anti-metastatic microRNAs . This results in the downregulation of epithelial-to-mesenchymal transition-associated transcription factors, thereby reducing cell invasiveness.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to alpha-ketoglutarate dehydrogenase, inhibiting its activity and leading to an accumulation of alpha-ketoglutarate . This accumulation affects the activity of alpha-ketoglutarate-dependent epigenetic enzymes, such as ten-eleven translocation hydroxylases, which are involved in DNA demethylation. The compound also influences gene expression by modulating the levels of specific microRNAs and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on alpha-ketoglutarate dehydrogenase over extended periods, leading to sustained alterations in cellular metabolism . The compound’s stability may vary depending on the experimental conditions, such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit alpha-ketoglutarate dehydrogenase without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects the Krebs cycle by inhibiting alpha-ketoglutarate dehydrogenase, leading to an accumulation of alpha-ketoglutarate . This accumulation can influence other metabolic pathways, such as amino acid metabolism and the production of reactive oxygen species. The compound’s interaction with metabolic enzymes and cofactors can also affect the overall metabolic flux and the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound may localize to specific organelles, such as mitochondria, where it can exert its inhibitory effects on alpha-ketoglutarate dehydrogenase.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to mitochondria allows it to interact with alpha-ketoglutarate dehydrogenase and modulate mitochondrial metabolism. The compound’s subcellular distribution can also influence its overall efficacy and potential side effects.

Eigenschaften

IUPAC Name |

(2,6-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZZZRTGXZRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

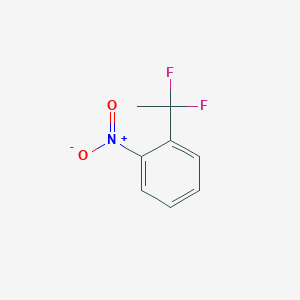

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)